4-Bromoisoquinoline-6-carbaldehyde
Description
4-Bromoisoquinoline-6-carbaldehyde is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a bromine atom at the 4-position and an aldehyde group at the 6-position. The aldehyde group (–CHO) at position 6 distinguishes it from related compounds, enabling nucleophilic addition reactions and further functionalization. This reactivity makes it valuable in organic synthesis and pharmaceutical research .
The molecular formula can be inferred as C₁₀H₆BrNO, with a molecular weight of approximately 236.06 g/mol (calculated based on analogs).
Properties
Molecular Formula |
C10H6BrNO |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
4-bromoisoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-10-5-12-4-8-2-1-7(6-13)3-9(8)10/h1-6H |
InChI Key |
SMLSAJLTEYEBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1C=O)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Selective bromination of the isoquinoline ring to introduce a bromine atom at the 4-position.
- Formylation (introduction of an aldehyde group) at the 6-position on the isoquinoline ring.
This sequence requires regioselective control to avoid substitution at undesired positions.
Palladium-Catalyzed Intramolecular Cyclization Method for 4-Bromoisoquinoline Derivatives
A notable method involves the synthesis of 4-bromoisoquinoline derivatives via palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides. This method is efficient and highly selective, operating under relatively mild conditions compared to traditional high-temperature, superacid-catalyzed methods.
Reaction Conditions and Procedure:
- Reactants: o-alkynyl benzyl azide derivatives.
- Catalyst: Palladium bromide (PdBr2), 5 mol%.
- Additives: Dicyclohexyl ammonium bromide, acetic acid.
- Solvent: 1,2-dichloroethane/water mixture.
- Temperature: 80 °C.
- Reaction time: Approximately 20 hours.
- Workup: Filtration, washing, extraction with ethyl acetate, drying, and column chromatography.
- The reaction yields 3-(4-methoxyphenyl)-4-bromoisoquinoline-1(2H)-one with purity >99%.
- Isolated yield reported: 42%.
This method provides an operationally simple, efficient, and highly selective route to 4-bromoisoquinoline derivatives, which can be further functionalized to aldehydes.
Bromination of Isoquinoline Followed by Formylation
Another classical synthetic route involves:
- Bromination of isoquinoline using bromine in nitrobenzene or similar solvents to yield 6-bromoisoquinoline.
- Subsequent formylation at the 4-position to introduce the aldehyde group.
This approach is well-documented for producing 6-bromoisoquinoline-4-carbaldehyde and is scalable for industrial applications, although detailed industrial procedures are less extensively published.
Industrial-Scale Synthesis of Isoquinoline-6-carbaldehyde from 6-Bromoisoquinoline
A patented method describes the synthesis of isoquinoline-6-carbaldehyde starting from 6-bromoisoquinoline, highlighting improvements in reaction conditions for industrial scalability:
Step A: Carbonylation Reaction
- Reactants: 6-bromoisoquinoline dissolved in a DMF:methanol (1:1) solvent mixture.
- Additives: Sodium acetate, palladium acetate [Pd(Ac)2], triphenylphosphine (PPh3).
- Conditions: Carbon monoxide atmosphere at 3 bar pressure, temperature 95–105 °C.
- Reaction time: 15 hours.
- Workup: Filtration, concentration, extraction with ethyl acetate, washing, drying, and silica gel chromatography.
- Yield: 78%.
Step B: Reduction
- Reactants: Compound obtained from step A and lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
- Conditions: Low temperature (-5 to 0 °C), short reaction time (5–6 min), then quenching and stirring at room temperature.
- Workup: Filtration, solvent removal, purification.
- Product: Isoquinoline-6-carbaldehyde.
This method reduces the reaction pressure from 58.6 bar to 3 bar and temperature from 130 °C to 100 °C compared to previous methods, lowering equipment requirements and improving safety and scalability.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The palladium-catalyzed intramolecular cyclization method offers a modern synthetic approach with high selectivity and milder conditions than classical methods requiring superacid catalysis and high temperatures.
- The industrial carbonylation method using 6-bromoisoquinoline as a starting material demonstrates significant improvements in safety and scalability by reducing reaction pressure and temperature, making it suitable for large-scale synthesis.
- Bromination of isoquinoline followed by formylation remains a fundamental approach but requires careful control to avoid poly-substitution and side reactions.
- Purification typically involves silica gel column chromatography with petroleum ether/ethyl acetate mixtures as eluents to achieve high purity products.
- Analytical characterization includes 1H NMR, LC/MS, and TLC monitoring to confirm product structure and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes boron reagents and palladium catalysts to form carbon-carbon bonds.
Nucleophilic Substitution: Involves nucleophiles like amines or thiols to replace the bromine atom.
Major Products:
Substituted Isoquinolines: Resulting from substitution reactions.
Alcohols and Carboxylic Acids: From reduction and oxidation of the aldehyde group.
Scientific Research Applications
Scientific Research Applications
4-Bromoisoquinoline-6-carbaldehyde serves as an intermediate in synthesizing complex organic molecules and heterocycles. It is also investigated for its potential biological activities, including antitumor properties, and is explored as a precursor for pharmaceutical compounds with potential therapeutic effects. Furthermore, it is utilized in developing advanced materials and chemical processes.
Case Studies and Research Findings
- Structural Optimization of Isoquinoline Derivatives : Research has explored the structural simplification of isoquinoline derivatives to determine antiproliferative activities against neuroendocrine prostate cancer cells. Substituting different groups at the 6-position of the isoquinoline core can enhance or diminish antiproliferative activity . Simplified, less bulky electron-donating groups at the 6-position could enhance the antiproliferative activity .
- Synthesis of 4-bromo isoquinolines : A preparation method utilizing palladium catalyst intramolecular cyclization for 4-bromo isoquinolines and derivatives is efficient and highly selective . The method involves using palladium catalyst, a bromine source, and an additive, with adjacent alkynyl benzyl azide undergoing intramolecular cyclization .
Mechanism of Action
The mechanism of action of 4-Bromoisoquinoline-6-carbaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it may exert effects through the induction of apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The bromine atom and aldehyde group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-Bromoisoquinoline-6-carbaldehyde with structurally related compounds:
Q & A
Basic: What are the standard synthetic routes for preparing 4-Bromoisoquinoline-6-carbaldehyde?
Methodological Answer:
Synthesis typically involves bromination of isoquinoline precursors. For example:
- Direct bromination of isoquinoline-6-carbaldehyde using brominating agents like -bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl) .
- Cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated intermediates to introduce the bromine moiety. Ensure inert atmosphere and palladium catalysts (e.g., Pd(PPh)) for optimal yields .
Key Considerations: Monitor reaction progress via TLC and optimize temperature to avoid over-bromination.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: and NMR confirm structure (e.g., aldehyde proton at ~10 ppm, bromine-induced deshielding).
- X-ray Crystallography: For unambiguous structural determination, use SHELX programs for refinement .
- Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., ).
- HPLC/GC: Assess purity (>95% by area normalization) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid:
- Eye Exposure: Flush with water for 15 minutes; consult ophthalmologist.
- Skin Contact: Wash with soap/water; remove contaminated clothing.
- Storage: Store at 0–6°C in amber vials to prevent degradation .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound?
Methodological Answer:
- Cross-Validation: Compare DFT-calculated spectroscopic properties (e.g., IR, NMR) with experimental results. Adjust computational parameters (solvent models, basis sets) .
- Contradiction Analysis: Use iterative hypothesis testing (e.g., varying reaction conditions to isolate confounding variables) .
- Collaboration: Engage crystallographers to resolve structural ambiguities via single-crystal XRD .
Advanced: How to optimize reaction conditions for derivatives of this compound?
Methodological Answer:
- Design of Experiments (DoE): Systematically vary parameters (catalyst loading, solvent polarity, temperature) using response surface methodology .
- Kinetic Studies: Monitor intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps.
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions .
Advanced: What strategies address low yields in catalytic coupling reactions involving this compound?
Methodological Answer:
- Catalyst Optimization: Screen Pd/C, Pd(OAc), or Buchwald-Hartwig ligands for cross-coupling efficiency .
- Purification Troubleshooting: Use silica gel chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) .
- Moisture Control: Employ molecular sieves or anhydrous solvents to prevent aldehyde oxidation .
Advanced: How to investigate the mechanistic role of this compound in organometallic reactions?
Methodological Answer:
- Isotopic Labeling: Use -labeled aldehyde to track bond formation via NMR .
- Kinetic Isotope Effects (KIE): Compare in deuterated solvents to identify rate-determining steps.
- Computational Modeling: Perform DFT studies to map transition states (e.g., Gaussian 16 with M06-2X functional) .
Advanced: What interdisciplinary approaches enhance applications of this compound in drug discovery?
Methodological Answer:
- Biochemical Assays: Screen for kinase inhibition or antimicrobial activity using MIC assays .
- Structural Biology: Co-crystallize with target proteins (e.g., kinases) to study binding modes .
- ADMET Prediction: Use QSAR models to predict pharmacokinetics (e.g., SwissADME) .
Advanced: How to troubleshoot poor crystal growth for X-ray studies of this compound?
Methodological Answer:
- Solvent Optimization: Test slow evaporation in ethyl acetate/hexane or DCM/pentane mixtures.
- Seeding: Introduce microcrystals from prior batches to induce nucleation .
- Additives: Use trace ionic liquids (e.g., [BMIM]PF) to stabilize crystal lattice .
Advanced: What methodologies validate the aldehyde group’s reactivity in complex matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
